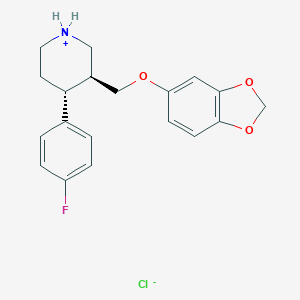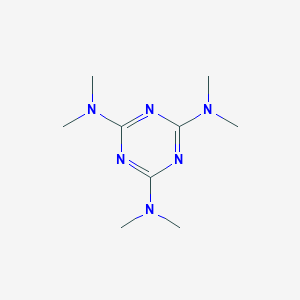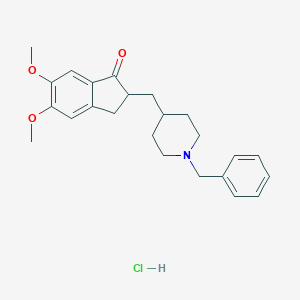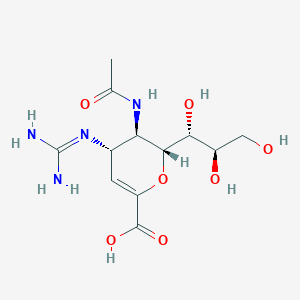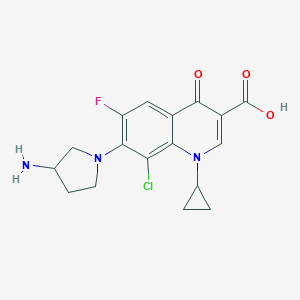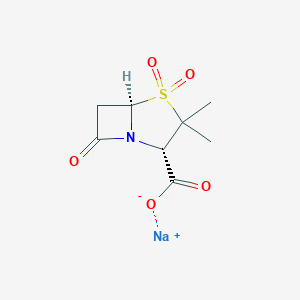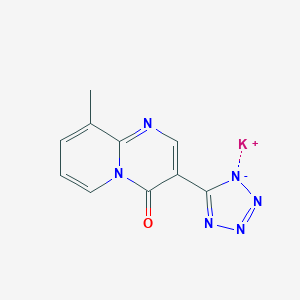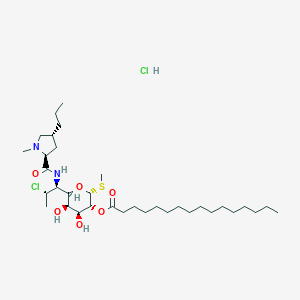
Manidipine
Descripción general
Descripción
Manidipine is a dihydropyridine calcium channel blocker used clinically as an antihypertensive agent. It was patented in 1982 and approved for medical use in 1990 . This compound is known for its high degree of selectivity for the vasculature, inducing marked peripheral vasodilation with negligible cardiodepression .
Mecanismo De Acción
Target of Action
Manidipine primarily targets the L- and T-type voltage-dependent calcium channels on smooth muscle cells . These channels play a crucial role in the contraction of vascular smooth muscle, which is a key factor in regulating blood pressure .
Mode of Action
This compound binds to and dissociates slowly from these calcium channels, effectively blocking the entrance of extracellular calcium into the cell . This action prevents the contraction of the smooth muscle cells . As a result, vasodilation occurs, which leads to a decrease in blood pressure .
Biochemical Pathways
The contraction of vascular smooth muscle is stimulated by Gq coupled receptors, which produce calcium release from the sarcoplasmic reticulum . This is followed by the opening of voltage-dependent calcium channels and an influx of calcium into the cell, ultimately producing contraction . This compound’s action of blocking these calcium channels disrupts this pathway, preventing contraction and leading to vasodilation .
Pharmacokinetics
This likely contributes to the antihypertensive effect by reducing blood volume .
Result of Action
The primary molecular effect of this compound’s action is the prevention of calcium influx into smooth muscle cells, leading to vasodilation . On a cellular level, this results in a decrease in blood pressure . Additionally, this compound produces renal vasodilation and an increase in natriuresis, which likely contributes to its antihypertensive effect by reducing blood volume .
Action Environment
This suggests that its efficacy and stability may be influenced by factors related to the vasculature and the lipid environment of the body .
Análisis Bioquímico
Biochemical Properties
Manidipine was identified as a potent Mpro inhibitor with the half-maximal inhibitory concentration (IC50) of 10.4 ± 1.6 µM using fluorescence resonance energy transfer (FRET) assay . It was suggested that this compound is likely to be a promiscuous Mpro inhibitor because it is prone to colloidal aggregation in the enzymatic assay, resulting in the inactivation of Mpro enzyme .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a calcium antagonist vasodilator drug
Molecular Mechanism
The molecular mechanism of this compound involves its potential role as an Mpro inhibitor . Recent studies suggest that its Mpro inhibition is likely false positive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Manidipine involves several key steps:
Acylation: This intermediate is then acylated with diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Cyclization: The final step involves cyclization with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield this compound.
Industrial Production Methods
An improved industrial synthesis method involves the use of 1-benzhydryl-4-(2-hydroxyethyl)piperazine as a raw material, which is acylated with diketene, cyclized with m-nitrobenzaldehyde and methyl 3-aminocrotonate, and finally acidized by hydrochloric acid to obtain this compound hydrochloride . This method optimizes the purification process by removing high-vacuum rectification and column chromatography, making it suitable for industrial production .
Análisis De Reacciones Químicas
Manidipine undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form a pyridine analogue, benzophenone, and a hydrolysate.
Substitution: It reacts with para-dimethylaminobenzaldehyde and methanolic sulfuric acid to form a green chromogen.
Reduction: this compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Common reagents used in these reactions include para-dimethylaminobenzaldehyde, methanolic sulfuric acid, and ferric chloride . Major products formed include pyridine analogues, benzophenone, and hydrolysates .
Aplicaciones Científicas De Investigación
Manidipine has several scientific research applications:
Medicine: Primarily used as an antihypertensive agent due to its vasodilatory effects.
Biology: Studied for its effects on calcium channels in vascular smooth muscle cells.
Chemistry: Used in studies involving calcium channel blockers and their interactions with other compounds.
Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing.
Comparación Con Compuestos Similares
Manidipine is compared with other calcium channel blockers:
Amlodipine: Both induce vasodilation, but this compound has a higher selectivity for the vasculature.
Felodipine: Similar in action, but this compound has a longer duration of effect.
Nicardipine: Both are second-generation calcium channel blockers, but this compound has fewer cardiodepressive effects.
Other similar compounds include nifedipine, verapamil, diltiazem, lacidipine, lercanidipine, and barnidipine .
Propiedades
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-75-5 (di-hydrochloride) | |
| Record name | Manidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043745 | |
| Record name | Manidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
| Record name | Manidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages. | |
| Record name | Manidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89226-50-6 | |
| Record name | Manidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Manidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Manidipine?
A1: this compound is a dihydropyridine calcium channel blocker. It exerts its antihypertensive effect by inhibiting voltage-dependent calcium inward currents in smooth muscle cells. [] This inhibition leads to systemic vasodilation and a subsequent reduction in blood pressure. []
Q2: How does this compound's action on afferent and efferent arterioles contribute to its renal effects?
A2: Unlike some other dihydropyridines, this compound acts on both afferent and efferent arterioles. [] This dual action helps increase renal blood flow and glomerular filtration rate without significantly impacting intraglomerular pressure, potentially offering renoprotective benefits. []
Q3: Does this compound directly influence sodium excretion?
A3: Research suggests that this compound may possess a direct natriuretic effect, meaning it can increase sodium excretion independent of its blood pressure-lowering effects. Studies in both spontaneously hypertensive and normotensive rats support this notion, pointing towards a direct renal tubular effect. []
Q4: How does this compound compare to Angiotensin Converting Enzyme inhibitors in terms of renal effects?
A4: this compound's ability to dilate both afferent and efferent arterioles, along with its potential direct natriuretic effect, results in renal hemodynamic changes that share similarities with those observed with Angiotensin Converting Enzyme inhibitors. [] This suggests a potential advantage of this compound in managing hypertension with concurrent renal impairment.
Q5: Does this compound affect oxidative stress?
A5: this compound demonstrates potential in modulating oxidative stress. It has been shown to decrease p22phox, a subunit of the NAD(P)H oxidase system responsible for generating superoxide radicals, and increase heme oxygenase-1 (HO-1), a protein with antioxidant and cytoprotective effects. [] This modulation of oxidative stress markers could contribute to this compound's protective effects against hypertension-related organ damage.
Q6: What is the molecular formula and weight of this compound?
A6: this compound's molecular formula is C36H38N4O6 · 2HCl, and its molecular weight is 683.6 g/mol.
Q7: What spectroscopic data is available for this compound?
A7: Several analytical techniques have been employed to characterize this compound. UV-vis spectrophotometry is commonly used to assess its photodegradation [], while High Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) allows for the identification and quantification of this compound and its metabolites in biological samples. [, ]
Q8: What is the bioavailability of this compound?
A8: this compound exhibits variable bioavailability. Factors like formulation and co-administration with other medications can influence its absorption. For instance, grapefruit juice, a known inhibitor of CYP3A4, can significantly increase the bioavailability of this compound enantiomers. []
Q9: How does the pharmacokinetic profile of this compound differ between young and elderly patients?
A9: In elderly individuals, this compound exhibits higher peak concentrations (Cmax) and a longer elimination half-life (t1/2) compared to younger individuals. [] This difference highlights the importance of age-appropriate dosing to optimize therapeutic outcomes and minimize the risk of adverse events.
Q10: Does this compound interact with other medications?
A10: Yes, this compound can interact with other medications. Co-administration with delapril, an Angiotensin Converting Enzyme inhibitor, has been shown to slightly decrease the bioavailability of this compound. [] These findings underscore the need for careful consideration of potential drug interactions when prescribing this compound.
Q11: What are the primary therapeutic applications of this compound?
A11: this compound is primarily indicated for the treatment of mild to moderate essential hypertension. [, ]
Q12: How does this compound impact albuminuria in hypertensive patients with diabetes?
A12: Studies suggest that this compound can significantly reduce albuminuria in hypertensive patients with diabetes. [, ] This renoprotective effect, coupled with its antihypertensive action, makes this compound a potentially valuable treatment option for these patients.
Q13: Does this compound demonstrate any beneficial effects on glucose and lipid metabolism in patients with hypertension and type 2 diabetes?
A13: While this compound effectively reduces blood pressure in hypertensive patients with type 2 diabetes, its impact on glucose and lipid metabolism appears to be neutral. [, ] This suggests that it doesn't negatively affect these metabolic parameters while effectively managing blood pressure.
Q14: What are the effects of this compound on platelet aggregation?
A14: this compound has shown promising results in inhibiting platelet aggregation, particularly in elderly patients with isolated systolic hypertension and type 2 diabetes mellitus. [] This effect may offer additional cardiovascular benefits beyond its antihypertensive action.
Q15: What are the common adverse effects associated with this compound?
A15: Most adverse effects associated with this compound are mild and related to vasodilation. Commonly reported events include ankle edema, headache, palpitation, flushing, dizziness, rash, and fatigue. []
Q16: Does this compound have a higher risk of causing pedal edema compared to other calcium channel blockers?
A16: While pedal edema is a known side effect of calcium channel blockers, this compound appears to have a lower potential for causing it compared to Amlodipine. [, ]
Q17: What strategies have been explored to improve the solubility and bioavailability of this compound?
A17: Several formulation approaches have been investigated to enhance this compound's solubility and bioavailability. These include solid dispersions using various carriers like PEG6000 [], Kolliwax GMS II, and SLS []. Self-nanoemulsifying drug delivery systems (SNEDDS) have also been developed and show promise in enhancing this compound's solubility and absorption. []
Q18: What are the potential biomarkers for monitoring this compound's efficacy and safety?
A19: While specific biomarkers for this compound are currently limited, researchers are exploring potential candidates like urinary albumin excretion rate [, ] and left ventricular mass index [] as indicators of its therapeutic efficacy in specific patient populations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
